4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid
CAS No.: 889939-81-5
Cat. No.: VC8148053
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
![4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid - 889939-81-5](/images/structure/VC8148053.png)
Specification
CAS No. | 889939-81-5 |
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Molecular Formula | C13H18N2O3 |
Molecular Weight | 250.29 g/mol |
IUPAC Name | 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoic acid |
Standard InChI | InChI=1S/C13H18N2O3/c16-10-9-14-5-7-15(8-6-14)12-3-1-11(2-4-12)13(17)18/h1-4,16H,5-10H2,(H,17,18) |
Standard InChI Key | BEQXROVHHVUMIU-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCO)C2=CC=C(C=C2)C(=O)O |
Canonical SMILES | C1CN(CCN1CCO)C2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Identity and Structural Properties
4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid belongs to the class of piperazine-containing aromatic carboxylic acids. Its molecular formula is C₁₃H₁₈N₂O₃, with a molecular weight of 262.30 g/mol (calculated from its hydrochloride form in ). The hydrochloride salt (C₁₃H₁₉ClN₂O₃) has a molecular weight of 286.76 g/mol . The compound’s structure integrates a benzoic acid moiety linked to a piperazine ring, which is further functionalized with a hydroxyethyl group at the 4-position (Fig. 1).
Structural Features:
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Benzoic acid backbone: Provides carboxylic acid functionality for salt formation or conjugation.
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Piperazine ring: A six-membered diamine ring that enhances solubility and enables hydrogen bonding.
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2-Hydroxyethyl substituent: Introduces hydrophilicity and potential for further derivatization.
Synthesis and Preparation Methods
Synthetic Pathways
The synthesis of 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid typically involves nucleophilic aromatic substitution or coupling reactions. A patented method for a structurally analogous compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, provides insights into potential strategies . Key steps include:
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Coupling of piperazine derivatives: Reacting 4-chlorobenzoic acid with 2-hydroxyethylpiperazine under basic conditions.
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Salt formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
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Purification: Using techniques like recrystallization or column chromatography to isolate the product .
Optimization Challenges
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Steric hindrance: The bulkiness of the piperazine ring may reduce reaction yields, necessitating elevated temperatures or catalysts.
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Solubility issues: The hydrochloride salt’s poor solubility in organic solvents complicates purification .
Physicochemical Properties
Table 1: Key physicochemical properties of 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s structure aligns with motifs found in bioactive molecules. For example:
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Sildenafil analogs: Derivatives of this compound are implicated in the synthesis of phosphodiesterase inhibitors.
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Anticancer agents: Piperazine-containing benzoic acids are explored for kinase inhibition.
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
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4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid | C₁₃H₁₈N₂O₃ | 262.30 | Parent compound |
4-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid | C₁₇H₂₁N₃O₅ | 347.40 | Added pyrrolidinone moiety |
5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-... | C₂₃H₃₈N₆O₅S | 510.70 | Sulfonylphenyl extension |
Table 2: Structural comparison of derivatives featuring the 4-(2-hydroxyethyl)piperazine group.
Future Research Directions
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Pharmacological profiling: Evaluate binding affinity for therapeutic targets (e.g., GPCRs, kinases).
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Derivatization studies: Explore acylated or alkylated variants to modulate bioactivity.
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Formulation development: Improve solubility and stability for in vivo applications.
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